POLY(P-IODOSTYRENE)
CAS No.: 24936-53-6
Cat. No.: VC0217544
Molecular Formula:
Molecular Weight: NA
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24936-53-6 |
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Molecular Weight | NA |
Introduction
Chemical Structure and Synthesis
Chemical Structure
POLY(P-IODOSTYRENE) consists of a carbon backbone with pendant phenyl groups, each bearing an iodine atom at the para position. Its repeating unit derives from the 4-iodostyrene monomer (C8H7I), resulting in the polymeric structure with the formula (C8H7I)n . The polymer maintains the aromatic character of the styrene units while incorporating the iodine functionality that enables its unique reactivity.
The structural characteristics of POLY(P-IODOSTYRENE) position it as an intermediate between conventional polystyrene and more reactive iodine-containing compounds. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, which facilitates further chemical transformations, particularly the conversion to hypervalent iodine species.
Synthesis Methods
The synthesis of POLY(P-IODOSTYRENE) typically begins with the preparation of the 4-iodostyrene monomer. This monomer can be synthesized through various routes, including the iodination of styrene or through reactions involving p-substituted benzene derivatives. The monomer itself has well-defined physical properties, including a density of 1.673 g/cm³ and a boiling point of 235.6°C at 760 mmHg .
The polymerization of 4-iodostyrene to form POLY(P-IODOSTYRENE) can be achieved through several methods:
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Radical polymerization using initiators such as benzoyl peroxide
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Thermal polymerization at elevated temperatures
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Controlled radical polymerization techniques for better molecular weight control
The choice of polymerization method affects the properties of the resulting polymer, including molecular weight distribution, tacticity, and degree of polymerization. These factors in turn influence the polymer's physical properties and performance in applications.
Physical and Chemical Properties
Physical Properties
The physical properties of POLY(P-IODOSTYRENE) are significantly influenced by the presence of the relatively heavy iodine atoms in its structure. While specific data on the polymer itself is limited in the literature, many properties can be inferred from its chemical structure and compared with related polymers.
Table 1: Comparative Properties of 4-Iodostyrene (Monomer) and POLY(P-IODOSTYRENE)
Chemical Properties
The most notable chemical property of POLY(P-IODOSTYRENE) is the reactivity of the carbon-iodine bond, which allows for further modifications. This reactivity is particularly important in the conversion of POLY(P-IODOSTYRENE) to hypervalent iodine reagents such as poly{[4-(hydroxy)(tosyloxy)iodo]styrene} (PS-HTIB) .
The polymer can undergo various chemical transformations:
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Oxidation to form polymer-supported hypervalent iodine compounds
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Nucleophilic substitution reactions at the iodine position
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Metal-catalyzed coupling reactions
The chemical behavior of POLY(P-IODOSTYRENE) differs from other halogenated polystyrenes due to the unique properties of the carbon-iodine bond, as illustrated in the comparative table below:
Table 2: Comparison of Different Halogenated Polystyrene Derivatives
Property | POLY(P-IODOSTYRENE) | POLY(P-BROMOSTYRENE) | POLY(P-CHLOROSTYRENE) |
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C-X Bond Strength | Weakest | Intermediate | Stronger |
Reactivity for Substitution | Highest | High | Moderate |
Electron-Withdrawing Effect | Moderate | Moderate | Moderate |
Suitability for Hypervalent Chemistry | Excellent | Good | Limited |
Solubility Behavior
The solubility properties of POLY(P-IODOSTYRENE) can be compared to other halogenated polystyrenes. Research on poly(p-chlorostyrene) has shown that solubility of halogenated polystyrenes depends on a combination of factors including solubility parameters, dipole moments, and hydrogen bonding capabilities of solvents .
Based on related polymers, POLY(P-IODOSTYRENE) likely exhibits good solubility in aromatic hydrocarbons, chlorinated solvents, and certain polar aprotic solvents. The literature mentions a poly(p-iodostyrene)-dimethylformamide system, suggesting that dimethylformamide is a suitable solvent for this polymer .
The phase relationships of POLY(P-IODOSTYRENE) solutions differ from those of polystyrene itself. While polystyrene solutions exhibit lower critical solution temperature (LCST) behavior of the Prigogine-Patterson type, systems involving halogen derivatives of polystyrene, including poly(p-iodostyrene)-dimethylformamide, show different phase separation behaviors .
Applications in Organic Synthesis
Precursor to Polymer-Supported Hypervalent Iodine Reagents
The primary application of POLY(P-IODOSTYRENE) is as a precursor to polymer-supported hypervalent iodine reagents, particularly poly{[4-(hydroxy)(tosyloxy)iodo]styrene} (PS-HTIB). PS-HTIB serves as an important reagent for various organic transformations, including the synthesis of α-tosyloxyketones and the aromatisation of Hantzsch 1,4-dihydropyridines .
The conversion of POLY(P-IODOSTYRENE) to PS-HTIB provides a solid-supported version of Koser's reagent ([hydroxy(tosyloxy)iodo]benzene, HTIB), offering advantages in terms of handling, recovery, and reuse. This transformation typically involves oxidation of the iodine atom from the I(I) state in POLY(P-IODOSTYRENE) to the I(III) state in PS-HTIB.
Aromatisation of Hantzsch 1,4-Dihydropyridines
One of the well-documented applications of PS-HTIB derived from POLY(P-IODOSTYRENE) is the aromatisation of Hantzsch 1,4-dihydropyridines to produce pyridine derivatives. This transformation is particularly important in pharmaceutical chemistry, as Hantzsch 1,4-dihydropyridines are widely used as calcium channel blockers for the treatment of cardiovascular disorders, and their oxidation to pyridine derivatives mimics the metabolic processes that occur in the liver .
The reaction proceeds under mild conditions (room temperature in dichloromethane) and typically completes within 30 minutes, providing good yields of the pyridine products. The advantages of this method include:
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Mild reaction conditions
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Convenient manipulation
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Good yields of pyridine derivatives
Table 3: Applications of POLY(P-IODOSTYRENE) and its Derivatives in Organic Synthesis
Recyclable Reagent System
A significant advantage of polymer-supported reagents like those derived from POLY(P-IODOSTYRENE) is their recyclability. After the reaction, the polymer backbone with iodine (PS-IB) can be recovered, purified, and regenerated back to PS-HTIB according to established methods .
In experimental studies, the recovered POLY(P-IODOSTYRENE) was dissolved in dichloromethane and precipitated by the addition of diethyl ether to purify the resin. The regenerated PS-HTIB demonstrated the same reactivity as freshly prepared material when used in subsequent aromatisation reactions . This recyclability aligns with the principles of green chemistry, reducing waste and improving the sustainability of chemical processes.
The functional group loading of the polymer-supported reagent, determined by sulfur elemental analysis, has been reported as 1.90 mmol/g, providing a quantitative measure of the reagent's capacity .
Synthesis and Characterization Techniques
Polymer Synthesis
The synthesis of POLY(P-IODOSTYRENE) can be achieved through various polymerization methods. Research on related polymers indicates that radical polymerization using initiators such as benzoyl peroxide at moderate temperatures (around 40°C) for extended periods (approximately ten days) can be effective. Alternatively, thermal polymerization at higher temperatures (around 120°C) for shorter periods (approximately 8 minutes) has also been employed .
The identification and characterization of the polymer can be performed using infrared spectroscopy, which provides confirmation of the polymer structure through characteristic absorption bands associated with the carbon-iodine bond and the aromatic rings .
Analytical Techniques
Several analytical techniques are useful for characterizing POLY(P-IODOSTYRENE) and understanding its properties:
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Viscometry for determining intrinsic viscosity and related molecular parameters
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Light scattering for molecular weight determination
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Differential refractometry for measuring the specific refractive index increment
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NMR spectroscopy for structural confirmation and tacticity analysis
These techniques provide valuable information about the polymer's molecular weight, polydispersity, and structural features, which influence its performance in applications.
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